Bisdionin C-d6

Description

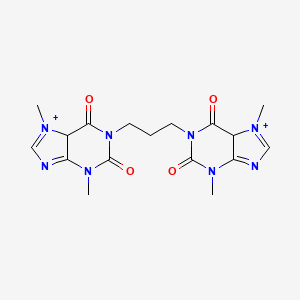

Bisdionin C-d6 is a deuterated analog of Bisdionin C, a rationally designed inhibitor targeting family 18 chitinases (GH18). Bisdionin C binds to the active site of chitinases, leveraging aromatic stacking interactions with tryptophan residues (e.g., Trp384 and Trp137 in hAMCase) to achieve competitive inhibition .

Properties

Molecular Formula |

C₁₇H₁₄D₆N₈O₄ |

|---|---|

Molecular Weight |

406.43 |

Synonyms |

1,1’-(1,3-Propanediyl)bis[3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione]-d6; 1,1’-Trimethylenedi-theobromine-d6; |

Origin of Product |

United States |

Comparison with Similar Compounds

Bisdionin B

- Structural Differences : Bisdionin B shares a bis-caffeine scaffold with Bisdionin C but lacks critical substituents that enhance binding. In Bisdionin C, one caffeine group occupies the -1 subsite (sandwiched between Trp384 and Trp137), while the second caffeine extends to the -3 subsite. Modifications in Bisdionin C improve hydrophobic interactions and conformational stability .

- Potency : Against AfChiA1 (a plant-type chitinase), Bisdionin C exhibits significantly lower IC50 values compared to Bisdionin B. For example:

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Bisdionin B | AfChiA1 | 12.5 | |

| Bisdionin C | AfChiA1 | 0.85 |

Bisdionin F

- Structural Differences: Bisdionin F differs from Bisdionin C by a single methyl/hydrogen moiety (highlighted in red in structural diagrams). This minor change reduces steric hindrance, allowing better accommodation in the active site of human acidic mammalian chitinase (hAMCase) .

Comparison with Functionally Similar Compounds

Tofenamic Acid and Thyroid Hormones

- Functional Similarity : Diphenylamine analogs like tofenamic acid (a COX inhibitor) and thyroid hormones (thyroxine, triiodothyronine) share structural motifs with Bisdionin derivatives, particularly in aromatic ring systems. However, their biological targets (cyclooxygenase vs. chitinases) and mechanisms differ fundamentally .

Structural Analogs from Chemical Databases

- Hexahydrocyclohepta[b]indole Derivatives : Compounds such as [5,6,7,8,9,10-Hexahydrocyclohepta[b]indole] (CAS 2047-89-4) show high structural similarity (0.93) to Bisdionin C-d6’s core framework but lack functional groups critical for chitinase inhibition .

- Key Properties :

| Compound (CAS) | Similarity Score | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 2047-89-4 | 0.93 | 2.65 | 0.22 |

| 2047-91-8 | 0.90 | 2.37 | 0.18 |

| 479-59-4 | 0.86 | 2.75 | 0.15 |

Research Findings and Mechanistic Insights

- Recyclability (Unrelated C-D6) : discusses a polymer sample "C-D6" with recyclable disulfide bonds, but this refers to a material science context unrelated to this compound .

- Enzyme Specificity : Bisdionin C shows reduced efficacy against plant-type chitinases due to the absence of key tryptophan residues (e.g., Trp52 and Trp384) in their active sites .

Q & A

How to formulate a rigorous research question for studying Bisdionin C-d6?

A robust research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and clearly define variables (e.g., isotopic labeling effects, metabolic pathways). For example:

- Feasibility: Can deuterium substitution in this compound be quantified via LC-MS under your lab’s conditions?

- Novelty: Does this compound exhibit unique pharmacokinetic properties compared to its non-deuterated analog?

Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses, ensuring alignment with gaps in deuterated compound research .

Q. What experimental design principles apply to this compound studies?

Employ controlled variables and replication to isolate isotopic effects. Example design:

Q. How to conduct a systematic literature review on this compound?

- Step 1 : Use databases (PubMed, SciFinder) with keywords: This compound, deuterated analogs, isotope effects.

- Step 2 : Filter studies by methodology (e.g., in vitro vs. in vivo) and outcomes (e.g., bioavailability, toxicity).

- Step 3 : Identify gaps (e.g., "No studies compare this compound’s protein binding affinity across species").

Leverage tools like PRISMA flowcharts for transparency .

Advanced Research Questions

Q. How to resolve contradictions in this compound data across studies?

Apply triangulation :

Methodological : Cross-validate HPLC and NMR results for purity assessments.

Data Source : Compare in silico simulations (e.g., molecular docking) with empirical stability data.

Theoretical : Reconcile discrepancies using kinetic isotope effect (KIE) models to explain metabolic rate variations .

Document uncertainties (e.g., ±5% LC-MS detection limits) and conduct sensitivity analyses .

Q. How to integrate this compound research into a theoretical framework?

Link findings to isotopic labeling theory or drug metabolism paradigms . For example:

Q. What advanced statistical methods apply to this compound data analysis?

- Factorial Design : Test interactions between variables (e.g., deuterium ratio × pH) on solubility.

- Multivariate Regression : Model how isotopic substitution influences bioavailability across demographic cohorts.

- Bayesian Inference : Update prior assumptions about toxicity thresholds using new in vivo data .

Q. How to design multi-omics studies for this compound mechanism elucidation?

Combine:

- Proteomics : Identify binding partners via affinity chromatography.

- Metabolomics : Track deuterium retention in urinary metabolites via UPLC-HRMS.

- Transcriptomics : Correlate this compound exposure with hepatic transporter gene expression (e.g., SLCO1B1).

Use pathway enrichment analysis to map isotopic effects onto known metabolic networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.